2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate
Description
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is a complex organic compound with a unique structure that includes a cyclopentene ring, a formate ester, and an allyl group
Properties
CAS No. |
54993-24-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) formate |
InChI |
InChI=1S/C10H12O3/c1-3-4-8-7(2)10(13-6-11)5-9(8)12/h3,6,10H,1,4-5H2,2H3 |
InChI Key |
VMMBTEAPWDPXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1OC=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the cyclopentene ring followed by the introduction of the formate ester and the allyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The allyl group and formate ester can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate exerts its effects involves interactions with various molecular targets. The formate ester and allyl group can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of new bonds and products. The cyclopentene ring provides a stable framework that influences the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl formate: Similar structure but with a prop-2-ynyl group instead of a prop-2-en-1-yl group.
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a formate ester.
Uniqueness
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the formate ester and allyl group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
